molecular formula C41H77NO2 B1670809 DLinDMA CAS No. 871258-12-7

DLinDMA

Cat. No.: B1670809
CAS No.: 871258-12-7
M. Wt: 616.1 g/mol
InChI Key: NFQBIAXADRDUGK-KWXKLSQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane (DLinDMA) is an ionizable cationic lipid that plays a crucial role in the formulation of stable nucleic acid lipid particles (SNALPs). These particles are essential for the delivery of nucleic acids, such as small interfering RNAs (siRNAs), which are used in gene regulation and disease treatment.

Mechanism of Action

Target of Action

The primary target of 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) is small interfering RNAs (siRNAs). These are RNA interference initiators that trigger the silencing of complementary target mRNAs and play a crucial role in gene regulation and disease treatment .

Mode of Action

1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) interacts with its targets, the siRNAs, by forming a lipid bilayer structure that encapsulates the siRNAs. This interaction is facilitated by the hydrophobic hydrocarbon chains of this compound, which interact with other lipid components . The ionizable cationic lipid this compound is formulated into lipid nanoparticles (LNPs), which can help to protect siRNAs from enzymatic degradation and the external environment .

Biochemical Pathways

The biochemical pathways affected by 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) are primarily those involved in RNA interference (RNAi). RNAi is a biological process where RNA molecules inhibit gene expression or translation by neutralizing targeted mRNA molecules. By delivering siRNAs, this compound can trigger the silencing of specific mRNAs, thereby regulating gene expression .

Pharmacokinetics

The pharmacokinetics of 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) are closely tied to its formulation into lipid nanoparticles (LNPs). These LNPs can protect siRNAs from enzymatic degradation and help them overcome the vascular barrier, achieve endocytosis and lysosomal escape . .

Result of Action

The result of the action of 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) is the efficient delivery of siRNAs into cells, leading to the silencing of target mRNAs. This can have various molecular and cellular effects, depending on the specific mRNAs that are targeted. For example, this compound can act as a potent adjuvant for mRNA vaccines to induce robust T FH cell and GC B cell responses to generate neutralizing antibodies .

Preparation Methods

The preparation of 1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane typically involves a chemical synthesis method. One common approach is to react N,N-dimethylacetamide with linoleic acid to produce an intermediate compound. This intermediate is then reacted with thionyl chloride to generate the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the lipid’s structure, potentially affecting its ability to form stable lipid particles.

    Reduction: This reaction can restore the lipid to its original state after oxidation.

    Substitution: This reaction can introduce different functional groups into the lipid, altering its properties and interactions with nucleic acids.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane has a wide range of scientific research applications:

    Chemistry: It is used in the formulation of lipid nanoparticles for the delivery of nucleic acids.

    Biology: It facilitates the delivery of siRNAs, which can silence specific genes and regulate gene expression.

    Medicine: It is used in the development of mRNA vaccines and gene therapies.

    Industry: It is used in the production of lipid-based drug delivery systems, enhancing the stability and efficacy of therapeutic nucleic acids.

Comparison with Similar Compounds

1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane is often compared to other ionizable cationic lipids used in lipid nanoparticle formulations, such as:

    DLin-MC3-DMA: Known for its superior delivery capacity and lower toxicity compared to 1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane.

    SM-102: Used in the formulation of mRNA COVID-19 vaccines, it has shown comparable or better antibody titers in vaccine models.

    ALC-0315: Another lipid used in mRNA COVID-19 vaccines, known for its effectiveness in delivering mRNA.

1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane is unique in its ability to form stable lipid nanoparticles with high fusogenicity, facilitating efficient cytosolic delivery of nucleic acids .

Properties

IUPAC Name

N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQBIAXADRDUGK-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871258-12-7
Record name Dlindma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DLINDMA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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